
4-Formyl Antipyrine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl Antipyrine-d3 is a deuterated derivative of 4-Formyl Antipyrine, a compound belonging to the pyrazole family. This compound is characterized by the substitution of hydrogen atoms with deuterium, making it useful in various scientific studies, particularly in tracing and labeling experiments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl Antipyrine-d3 typically involves the deuteration of 4-Formyl Antipyrine. The process begins with the preparation of 4-Formyl Antipyrine, which can be synthesized through the formylation of antipyrine. The deuteration step involves the replacement of hydrogen atoms with deuterium using deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in achieving the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
4-Formyl Antipyrine-d3 undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The formyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and hydrazines are commonly employed.
Major Products Formed
Oxidation: 4-Carboxy Antipyrine-d3
Reduction: 4-Hydroxymethyl Antipyrine-d3
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl Antipyrine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Formyl Antipyrine-d3 is primarily related to its ability to act as a tracer molecule. The deuterium atoms provide a distinct signal in spectroscopic studies, allowing researchers to track the compound’s behavior in various chemical and biological systems. The formyl group can interact with different molecular targets, facilitating the study of reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Formyl Antipyrine: The non-deuterated version of 4-Formyl Antipyrine-d3.
4-Amino Antipyrine: Another derivative of antipyrine with an amino group at the fourth position.
4-Acetyl Antipyrine: A derivative with an acetyl group at the fourth position.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and labeling studies. The presence of deuterium atoms enhances the compound’s stability and allows for more precise tracking in spectroscopic and metabolic studies compared to its non-deuterated counterparts .
Properties
CAS No. |
1346603-54-0 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
219.258 |
IUPAC Name |
3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3 |
InChI Key |
QFYZFYDOEJZMDX-BMSJAHLVSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O |
Synonyms |
2,3-Dihydro-1-(methyl-d3)-5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxaldehyde; Antipyraldehyde-d3; 2-(Methyl-d3)-3-methyl-4-formyl-1-phenyl-5-pyrazolone; 1-(Methyl-d3)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxaldehyde; 2-(Methyl-d3)-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Benzo[4,5]imidazo[1,2-d][1,4]oxazocine](/img/structure/B585549.png)
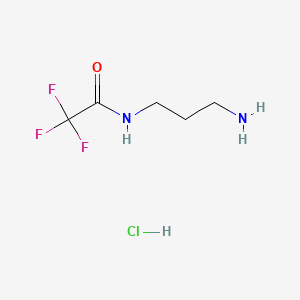
![9-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)-6-phenylmethoxypurine-2,8-diamine](/img/structure/B585555.png)
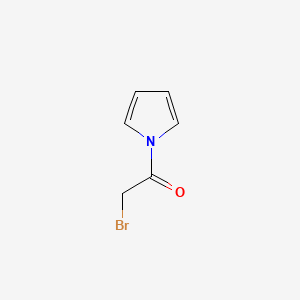
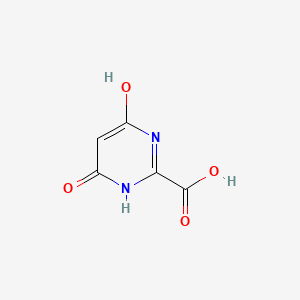
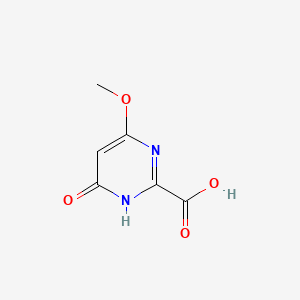
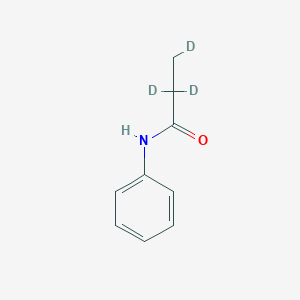
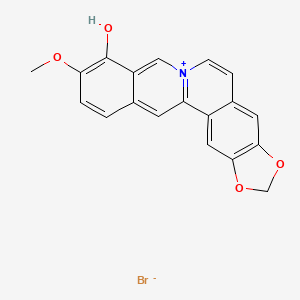
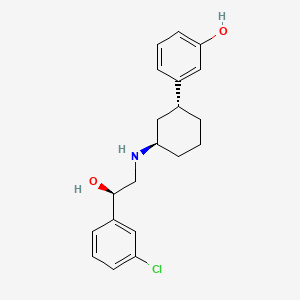
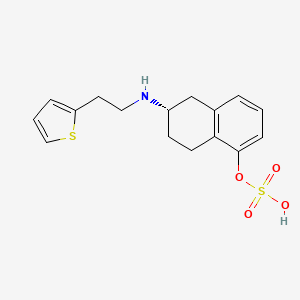
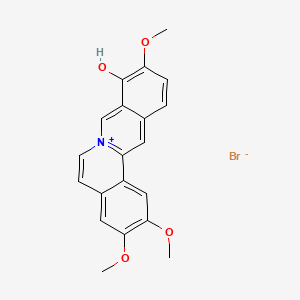

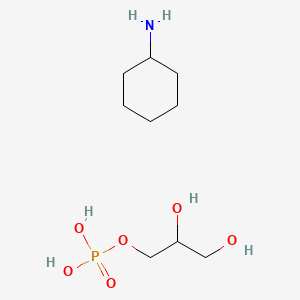
![[(1R,2R,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B585569.png)
